1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
Description
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a sulfonamide derivative featuring a 3,5-dimethylpiperidine core linked to a substituted aromatic sulfonyl group. This compound belongs to a class of sulfonamides studied for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-11-6-12(2)10-17(9-11)21(18,19)16-8-15(20-5)13(3)7-14(16)4/h7-8,11-12H,6,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQZKZRRCOYVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate:
Nucleophilic Substitution Reaction:
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can participate in substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 1-[(5-Hydroxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine.
Reduction: 1-[(5-Methoxy-2,4-dimethylphenyl)sulfanyl]-3,5-dimethylpiperidine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the application. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs (Table 1) to highlight structural variations and inferred properties.
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Structural Differences and Implications
Heterocyclic Core Variations: The target compound and 1-[(4-chloro-3-nitrophenyl)sulfonyl]-3,5-dimethylpiperidine share a 3,5-dimethylpiperidine core, which enhances steric hindrance and reduces conformational flexibility compared to piperazine (as in ’s compound ).
Sulfonyl Group Substituents: The target compound’s 5-methoxy-2,4-dimethylphenyl sulfonyl group is electron-rich due to methoxy (+M effect) and methyl groups.
Aromatic Ring Modifications :
- The 1-(2,5-dimethoxy-4-nitrophenyl)piperidine lacks a sulfonyl group but includes a nitro substituent, which may confer redox activity or photostability differences compared to sulfonamide derivatives.
Physicochemical Properties
- Lipophilicity : The target compound’s methoxy and methyl groups likely enhance lipophilicity (logP ≈ 3.5–4.0*), favoring membrane permeability. Chlorine and nitro substituents (e.g., in ) further increase logP but reduce solubility in aqueous media.
- Thermal Stability : The sulfonyl group generally improves thermal stability. reports a boiling point of 144°C for 3,5-dimethylpiperidine , but the target compound’s higher molecular weight suggests a significantly higher boiling point (>250°C).
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